N,N'-Diisopropyl-1,3-propanediamine
Overview
Description
N,N’-Diisopropyl-1,3-propanediamine: is an organic compound with the molecular formula C₉H₂₂N₂ and a molecular weight of 158.28 g/mol . It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two isopropyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diisopropyl-1,3-propanediamine can be synthesized through the reaction of 1,3-dibromopropane with isopropylamine . The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrogen bromide formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 12-24 hours .
Industrial Production Methods: In industrial settings, the production of N,N’-Diisopropyl-1,3-propanediamine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diisopropyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like to produce secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
Scientific Research Applications
N,N’-Diisopropyl-1,3-propanediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Diisopropyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of the isopropyl groups enhances its binding affinity to hydrophobic pockets in proteins, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- N,N’-Diethyl-1,3-propanediamine
- N,N’-Diisopropylethylenediamine
Comparison: N,N’-Diisopropyl-1,3-propanediamine is unique due to the presence of isopropyl groups, which provide steric hindrance and influence its reactivity and binding properties. Compared to N,N’-Dimethyl-1,3-propanediamine and N,N’-Diethyl-1,3-propanediamine, the isopropyl groups make it more hydrophobic and enhance its interactions with hydrophobic environments .
Properties
IUPAC Name |
N,N'-di(propan-2-yl)propane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVPQXXPJZPXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213178 | |
Record name | N,N'-Diisopropyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63737-71-3 | |
Record name | N,N'-Diisopropyl-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063737713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Diisopropyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Diisopropyl-1,3-propanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N'-Diisopropyl-1,3-propanediamine react with cyclophosphazenes and what structural features make it suitable for creating spirocyclic compounds?
A1: this compound acts as a nucleophile, its two terminal amine groups reacting with the phosphorus atoms of cyclophosphazenes (both hexachlorocyclotriphosphazene and octachlorocyclotetraphosphazene) to form spirocyclic structures. [, ] The diisopropyl groups on the nitrogen atoms and the three-carbon chain linker contribute to the formation of stable spirocyclic rings. This is due to the steric bulk of the isopropyl groups, which likely favors ring closure over linear polymerization, and the appropriate length of the propylene linker bridging the two reactive amine groups.
Q2: What analytical techniques were used to characterize the spirocyclic phosphazene derivatives synthesized using this compound?
A3: The spirocyclic phosphazene derivatives were characterized using a combination of spectroscopic and analytical techniques. These included nuclear magnetic resonance spectroscopy (¹H, ¹³C, and ³¹P NMR) for structural analysis and elemental analysis to confirm the chemical composition. [, ] Single-crystal X-ray diffraction analysis was also employed to determine the solid-state structures of several synthesized compounds. [] These techniques provided complementary information to confirm the identity and purity of the synthesized spirocyclic phosphazenes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.